Ispinesib-d5

Bioanalytical method development LC-MS/MS quantification Stable isotope-labeled internal standard

Quantification of Ispinesib with unlabeled internal standards leads to co-elution and ion suppression, compromising bioanalytical assay accuracy. Ispinesib-d5 (SB-715992-d5) resolves this with a +5 Da mass shift that enables unequivocal MS discrimination while preserving near-identical physicochemical properties to the parent analyte (Kiapp 1.7 nM). • Validated LC-MS/MS internal standard for Ispinesib pharmacokinetic studies across clinical and preclinical matrices. • Corrects for matrix effects in plasma, hepatocyte, microsomal, and recombinant CYP incubation matrices. • Meets FDA Bioanalytical Method Validation and ICH M10 guidance expectations for stable isotope-labeled internal standards.

Molecular Formula C30H33ClN4O2
Molecular Weight 522.1 g/mol
Cat. No. B12378319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIspinesib-d5
Molecular FormulaC30H33ClN4O2
Molecular Weight522.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C
InChIInChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1/i4D,5D,6D,8D,9D
InChIKeyQJZRFPJCWMNVAV-DPPBIFQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ispinesib-d5: Deuterated KSP Inhibitor Internal Standard for Bioanalytical Quantification


Ispinesib-d5 (SB-715992-d5, CAS 887650-62-8) is a pentadeuterated stable isotope-labeled analog of the small-molecule kinesin spindle protein (KSP/Eg5) inhibitor Ispinesib . Its molecular formula is C30H28D5ClN4O2 with a molecular weight of 522.09 g/mol . The parent compound Ispinesib exhibits potent, reversible, allosteric inhibition of KSP with a Kiapp of 1.7 nM in cell-free assays and demonstrates broad-spectrum antiproliferative activity across tumor cell lines with IC50 values ranging from 1.2 nM to 9.5 nM . Ispinesib-d5 is exclusively manufactured as a research-use-only analytical internal standard and is not intended for therapeutic or diagnostic applications [1].

Why Ispinesib-d5 Cannot Be Replaced by Unlabeled Ispinesib or Other KSP Inhibitors in Quantitative Bioanalysis


Generic substitution fails for Ispinesib-d5 because its core functional differentiation is isotopic rather than pharmacological. Unlabeled Ispinesib shares identical chemical behavior and would be indistinguishable from the analyte in mass spectrometric detection, rendering it unusable as an internal standard [1]. Structurally related KSP inhibitors such as Filanesib (ARRY-520, IC50 ~6 nM) or AZD-4877 (IC50 ~2 nM) possess different molecular weights, retention times, ionization efficiencies, and matrix effect behaviors, which introduce systematic quantification bias when substituted as internal standards for Ispinesib assays . The deuterium substitution in Ispinesib-d5 (C30H28D5ClN4O2, MW 522.09) creates a mass shift of +5 Da relative to the unlabeled parent (C30H33ClN4O2, MW 517.06) that enables unequivocal MS discrimination while preserving near-identical physicochemical properties . This isotopic pairing is a regulatory expectation for validated LC-MS/MS bioanalytical methods supporting pharmacokinetic studies and clinical trial sample analysis [2].

Quantitative Differentiation of Ispinesib-d5 Versus Alternatives: Validated Evidence for Procurement Decision-Making


Mass Shift and Molecular Weight Differentiation: Ispinesib-d5 vs. Unlabeled Ispinesib

Ispinesib-d5 exhibits a molecular mass increase of +5.03 Da relative to unlabeled Ispinesib due to the substitution of five hydrogen atoms with deuterium at the benzyl position . This mass shift ensures baseline chromatographic separation and unambiguous MS/MS discrimination in multiple reaction monitoring (MRM) modes, with the deuterated and unlabeled species occupying distinct m/z channels while maintaining co-elution behavior .

Bioanalytical method development LC-MS/MS quantification Stable isotope-labeled internal standard

Analytical Precision: Stable Isotope-Labeled Internal Standard vs. Structurally Similar IS Approach

In quantitative LC-MS/MS bioanalysis, a stable isotopically labeled (SIL) internal standard is recognized as the optimal IS choice, compensating for variability in sample extraction, chromatographic separation, and mass spectrometric detection due to nearly identical physicochemical properties to the unlabeled analyte [1]. The use of deuterated internal standards elevates analytical performance to regulatory-grade data characterized by robustness, repeatability, and scientific defensibility [2]. When employed in validated methods, SIL-IS approaches enable direct quantification using analyte/IS area ratios with a predetermined response factor, producing results equivalent to traditional calibration curve methods [3].

Method validation Assay accuracy Matrix effect correction

Parent Compound Potency Context: Ispinesib KSP Inhibition vs. In-Class Alternatives

The parent compound Ispinesib exhibits a Kiapp of 1.7 nM against KSP in cell-free assays, with no detectable inhibition of related kinesins including CENP-E, RabK6, MCAK, MKLP1, KHC, and Kif1A . Comparative in-class data: Filanesib (ARRY-520) shows IC50 of 6 nM against human KSP ; AZD-4877 (an Ispinesib enantiomer) demonstrates IC50 of 2 nM . Ispinesib's broad antiproliferative activity across tumor cell lines yields IC50 values from 1.2 nM to 9.5 nM, representing potent and selective KSP engagement .

KSP/Eg5 inhibition Antimitotic activity Target engagement

Stability and Storage Specifications: Ispinesib-d5 vs. Unlabeled Ispinesib

Vendor specifications indicate that Ispinesib-d5 powder is stable for 3 years at -20°C, 2 years at 4°C, and in solution for 6 months at -80°C or 1 month at -20°C . The unlabeled parent Ispinesib demonstrates comparable long-term stability: lyophilized form stable for 36 months; solutions stored at -20°C should be used within 3 months to prevent potency loss, with aliquoting recommended to avoid multiple freeze/thaw cycles [1].

Compound handling Long-term storage Solution stability

Validated Application Scenarios for Ispinesib-d5 in Bioanalytical and Pharmacokinetic Research


Clinical Pharmacokinetic Sample Analysis in Ispinesib Clinical Trials

Ispinesib-d5 serves as the optimal internal standard for quantifying Ispinesib plasma concentrations in clinical pharmacokinetic studies. Ispinesib has undergone Phase I and Phase II clinical evaluation in both adult and pediatric solid tumor populations, with PK blood sample collection during treatment cycles [1]. The deuterated IS enables accurate determination of Cmax, AUC, t1/2, and clearance parameters using validated LC-MS/MS methods [2].

Development and Validation of Regulatory-Compliant LC-MS/MS Bioanalytical Methods

Procurement of Ispinesib-d5 is essential for CROs and pharmaceutical bioanalytical laboratories developing validated LC-MS/MS methods in accordance with FDA Guidance for Industry: Bioanalytical Method Validation and ICH M10 guidelines [1]. The +5 Da mass shift and near-identical physicochemical properties of the deuterated IS ensure robust matrix effect correction and precise quantification across the expected clinical concentration range, fulfilling regulatory expectations for stable isotope-labeled internal standard usage [2].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Ispinesib-d5 enables accurate quantification of Ispinesib in in vitro metabolism studies using hepatocytes, liver microsomes, or recombinant CYP enzymes [1]. The deuterated IS corrects for matrix effects introduced by NADPH-regenerating systems, microsomal protein, and organic solvent content in incubation matrices, ensuring reliable determination of intrinsic clearance (CLint), metabolic stability, and CYP inhibition/induction parameters [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ispinesib-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.